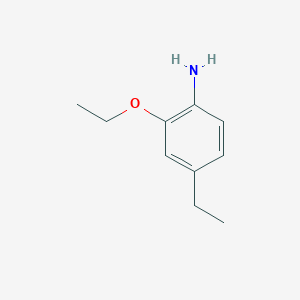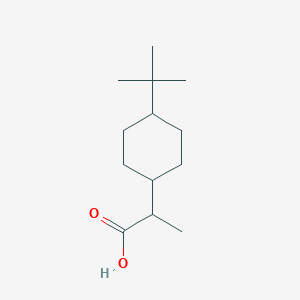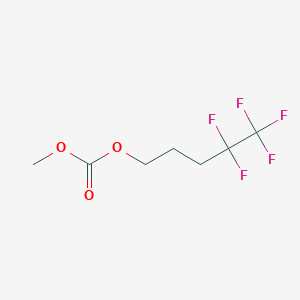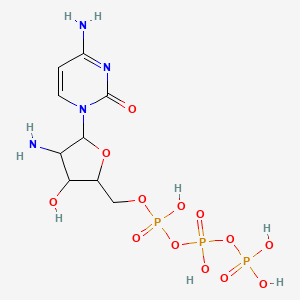
2-Ethoxy-4-ethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-ethylaniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, featuring an ethoxy group at the second position and an ethyl group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-ethylaniline typically involves the following steps:
Nitration of Ethylbenzene: Ethylbenzene is nitrated to produce 4-nitroethylbenzene.
Reduction: The nitro group in 4-nitroethylbenzene is reduced to an amino group, yielding 4-ethylaniline.
Ethoxylation: 4-ethylaniline undergoes ethoxylation, where an ethoxy group is introduced at the ortho position relative to the amino group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation for the reduction step and utilizes specific catalysts and solvents to optimize yield and purity. The ethoxylation step may involve the use of ethylating agents under controlled temperature and pressure conditions to ensure selective substitution.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can further modify the amino group, potentially leading to the formation of secondary or tertiary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学的研究の応用
2-Ethoxy-4-ethylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds, particularly those with analgesic or anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to undergo polymerization and cross-linking reactions.
作用機序
The mechanism by which 2-Ethoxy-4-ethylaniline exerts its effects depends on its specific application:
Chemical Reactions: Acts as a nucleophile in substitution reactions, where the amino group can donate electrons to electrophilic centers.
Biological Activity: If incorporated into pharmaceutical compounds, it may interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects.
Similar Compounds:
2-Methoxy-4-ethylaniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the specific positioning of its ethoxy and ethyl groups, which can influence its reactivity and interaction with other molecules. This distinct structure can lead to different physical and chemical properties compared to its analogs, making it valuable for specific applications in synthesis and material science.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
2-ethoxy-4-ethylaniline |
InChI |
InChI=1S/C10H15NO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h5-7H,3-4,11H2,1-2H3 |
InChIキー |
ORBJVPIUUGBWPD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)



![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)

![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)
![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)

![2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B12082955.png)
![5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene](/img/structure/B12082960.png)


